3-Vinylpyridine-d4
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Overview
Description
3-Vinylpyridine-d4 is a deuterated form of 3-vinylpyridine, which is a pyridine derivative. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
The mechanism of action of 3-Vinylpyridine-d4 is not well understood. However, it is believed to interact with various biological molecules, including proteins and enzymes. This interaction leads to changes in their structure and function, which can be studied using various techniques.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Vinylpyridine-d4 are not well studied. However, it is known to interact with various biological molecules, which can lead to changes in their structure and function. These changes can have various effects on biological processes, including metabolism and cell signaling.
Advantages And Limitations For Lab Experiments
The use of 3-Vinylpyridine-d4 in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. Additionally, it is a deuterated form of 3-vinylpyridine, which can be used in various isotope labeling experiments. However, its use is limited due to its cost and availability.
Future Directions
There are several future directions for the study of 3-Vinylpyridine-d4. One direction is to study its mechanism of action in more detail. This can be done using various techniques, including X-ray crystallography and NMR spectroscopy. Additionally, its use in the study of various biological processes, including protein-ligand interactions and enzyme kinetics, can be further explored. Finally, the synthesis of 3-Vinylpyridine-d4 can be optimized to reduce its cost and increase its availability.
Synthesis Methods
The synthesis of 3-Vinylpyridine-d4 involves the reaction of 3-pyridyl lithium with deuterated vinyl bromide. This reaction produces 3-vinylpyridine-d4, which is then purified using various methods. The purity of the compound is essential for its use in scientific research applications.
Scientific Research Applications
3-Vinylpyridine-d4 is widely used in scientific research applications. It is used as a starting material in the synthesis of various compounds, including drugs and agrochemicals. It is also used as a reagent in organic synthesis reactions. Additionally, it is used in the study of various biological processes, including protein-ligand interactions and enzyme kinetics.
properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-ethenylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYLEIWHTWHCU-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C=C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylpyridine-d4 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.